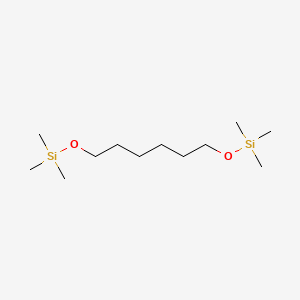
3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-
Descripción general
Descripción
3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- , also known as 1,6-Hexanediol, 2TMS derivative , is a chemical compound with the molecular formula C₁₂H₃₀O₂Si₂ . It belongs to the class of siloxanes and contains silicon atoms in its structure. The compound is characterized by its unique arrangement of silicon and oxygen atoms, which confers interesting properties and potential applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,6-hexanediol with trimethylsilyl chloride (TMS-Cl) or other suitable trimethylsilylating agents. The resulting product is the 2TMS derivative , where the hydroxyl groups of the hexanediol are replaced by trimethylsilyloxy groups. This reaction is typically carried out under anhydrous conditions and yields the desired compound with high purity .
Molecular Structure Analysis
The molecular structure of 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- consists of a central hexanediol backbone (1,6-diol) flanked by two silicon atoms. The silicon atoms are bonded to oxygen atoms, forming a siloxane bridge. The presence of tetramethyl groups (TMS) on the silicon atoms enhances the compound’s stability and lipophilicity. The overall structure is flexible and can adopt various conformations .
Chemical Reactions Analysis
The compound’s reactivity is influenced by the silicon-oxygen bonds and the TMS groups. It can undergo reactions such as hydrolysis , condensation , and substitution . For instance, hydrolysis of the TMS groups yields the corresponding silanol groups. Additionally, the compound can participate in cross-linking reactions, making it useful in polymer chemistry and material science .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
The compound is characterized by the molecular formula C8H22O2Si2 and has an average mass of 206.430 Da. Its systematic name is 3,10-Dioxa-2,11-disiladodecane. The structure of the compound can be represented by the SMILES notation "C[SiH2]OCCCCCCO[SiH2]C," providing insights into its molecular composition and potential reactivity.
Further physical properties of this compound include a molecular weight of 262.54 and it is also known by another name: Hexane, 1,6-bis-(trimethylsilyloxy). The compound's water solubility and octanol/water partition coefficient are indicated by a log10WS value of 0.88 and a log P oct/wat value of 4.250, respectively. These properties are significant in understanding the compound's behavior in different environments, which could be relevant for various scientific research applications.
Mecanismo De Acción
The specific mechanism of action for this compound depends on its application context. It may act as a cross-linking agent in polymerization processes, enhancing material strength and stability. In other cases, it could serve as a protective group during organic synthesis, safeguarding sensitive functional groups until needed .
Propiedades
IUPAC Name |
trimethyl(6-trimethylsilyloxyhexoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O2Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGWFAZNSMLUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211276 | |
| Record name | 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- | |
CAS RN |
6222-22-6 | |
| Record name | 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




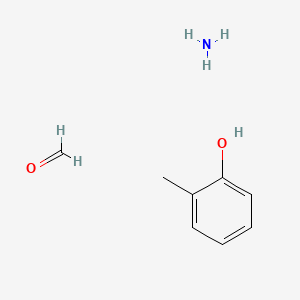
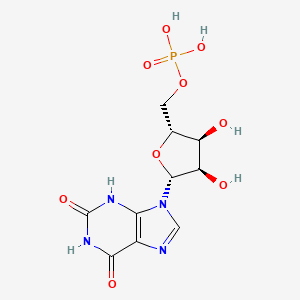

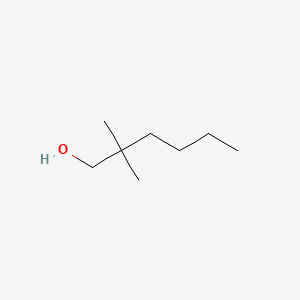
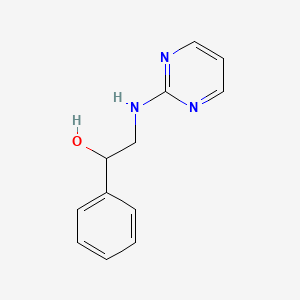
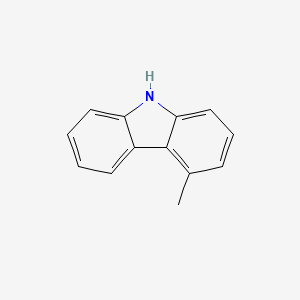
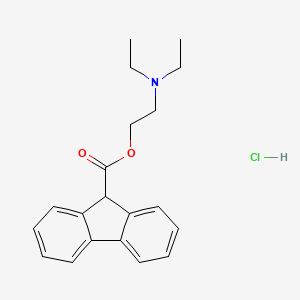
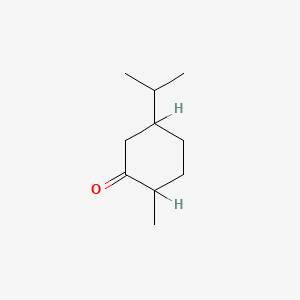
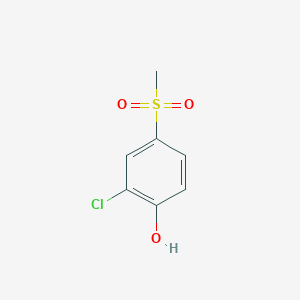
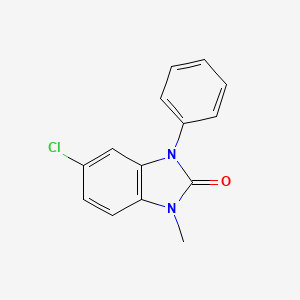


![2-[2-(4-Chlorophenyl)ethenyl]quinoline](/img/structure/B1605920.png)